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Introduction

GI-102 is a novel bispecific, Fc-fusion immunocytokine engineered to elicit a potent anti-tumor
immune response. Structurally, it comprises the extracellular domain of human CD80 fused to
an interleukin-2 variant (IL-2v3) via a human IgG4 Fc domain. This design facilitates a dual
mechanism of action: the CD80 moiety acts as an immune checkpoint inhibitor by blocking the
CTLA-4 pathway, while the IL-2v3 portion stimulates a targeted anti-cancer immune response.
This technical guide provides an in-depth overview of the in-vitro characterization of GI-102's
bioactivity, presenting key quantitative data, detailed experimental methodologies, and visual
representations of its mechanism and experimental workflows.

Mechanism of Action

GI-102's bioactivity is rooted in its two functional domains:

o CD80 Domain: This portion of the fusion protein targets and binds to CTLA-4, a critical
negative regulator of T-cell activation. By blocking the interaction between CTLA-4 and its
natural ligands (CD80/CD86), GI-102 effectively "releases the brakes" on the immune
system, promoting T-cell activation and proliferation.

e |L-2 Variant (IL-2v3) Domain: The IL-2v3 component is engineered to have no binding affinity
for the alpha subunit of the IL-2 receptor (IL-2Ra or CD25), which is constitutively expressed
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on regulatory T cells (Tregs).[1][2][3][4][5][6] This selectivity minimizes the expansion of

immunosuppressive Tregs. Conversely, GI-102 retains a strong affinity for the IL-2 receptor

beta-gamma (IL-2RBy) complex, which is predominantly expressed on cytotoxic T
lymphocytes (CD8+ T cells) and Natural Killer (NK) cells.[1][2][3] This targeted stimulation
leads to the robust expansion and activation of these key anti-tumor effector cells.[1][4][6]

The synergistic action of CTLA-4 blockade and targeted IL-2 pathway stimulation results in a

potent and durable anti-cancer immune response.

Quantitative In-Vitro Bioactivity

The following tables summarize the key quantitative data from in-vitro studies characterizing

the bioactivity of GI-102. Note: Specific quantitative data from Gl-Innovation's proprietary in-

vitro assays are not publicly available. The following data is extrapolated from preclinical and

clinical studies and is intended to be representative.

Table 1: Receptor Binding Affinity

Binding Affinity

Component Target Method
(Kd)
. ) Surface Plasmon
CD80 Domain Human CTLA-4 Data not available
Resonance (SPR)
) ) SPR or Flow
IL-2v3 Domain Human IL-2RBy Data not available
Cytometry
) o SPR or Flow
IL-2v3 Domain Human IL-2Ra No binding
Cytometry
Table 2: In-Vitro Cellular Activity
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Parameter
Assay Cell Type Result
Measured
) ) CD8+ T-cell Robust expansion
T-Cell Proliferation Human PBMCs )
expansion observed
) No meaningful
Treg expansion _
increase
o ] Robust expansion
NK Cell Activation Human PBMCs NK cell expansion
observed
] Inflammatory No significant
Cytokine Release Human PBMCs ] )
Cytokines increase

Experimental Protocols

Detailed methodologies for the key in-vitro experiments are provided below. These protocols
are based on standard immunological assays and have been adapted to reflect the specific

characterization of GI-102.

Receptor Binding Affinity Assays

Objective: To determine the binding kinetics and affinity (Kd) of the CD80 and IL-2v3 domains
of GI-102 to their respective human receptors.

Methodology: Surface Plasmon Resonance (SPR)

Immobilization: Recombinant human CTLA-4-Fc, IL-2R[y heterodimer, and IL-2Ra are

individually immobilized on separate sensor chips.

e Analyte Injection: A series of concentrations of GI-102 are injected over the sensor chip

surfaces.

» Data Acquisition: The association and dissociation of GI-102 to the immobilized receptors are
measured in real-time by detecting changes in the refractive index at the chip surface.

e Analysis: The resulting sensorgrams are analyzed using appropriate binding models (e.g.,
1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate
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constant (kd), and the equilibrium dissociation constant (Kd).

T-Cell Proliferation Assay

Objective: To assess the ability of GI-102 to induce the proliferation of T-cell subsets within a
human Peripheral Blood Mononuclear Cell (PBMC) population.

Methodology: CFSE Dilution Assay

Cell Preparation: Human PBMCs are isolated from healthy donor blood and labeled with
Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed
between daughter cells upon division.

Cell Culture: CFSE-labeled PBMCs are cultured in the presence of a range of concentrations
of GI-102. A negative control (vehicle) and a positive control (e.g., Phytohemagglutinin
(PHA)) are included.

Incubation: Cells are incubated for 4-5 days to allow for proliferation.

Flow Cytometry: Cells are harvested and stained with fluorescently labeled antibodies
against CD3, CD4, CD8, and FoxP3 (to identify Tregs).

Analysis: The proliferation of each T-cell subset is determined by measuring the dilution of
CFSE fluorescence using flow cytometry. A decrease in CFSE intensity indicates cell
division.

NK Cell Activation and Cytotoxicity Assay
Objective: To evaluate the effect of GI-102 on the activation and cytotoxic potential of NK cells.
Methodology: CD107a Degranulation and Target Cell Killing Assay

» Effector and Target Cell Preparation: Human NK cells are isolated from PBMCs and used as
effector cells. A suitable tumor cell line (e.g., K562) is used as the target.

e Co-culture: NK cells and target cells are co-cultured at various effector-to-target ratios in the
presence of different concentrations of GI-102.
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CD107a Staining: A fluorescently labeled anti-CD107a antibody is added to the co-culture.
CD107a is a marker of degranulation, a key step in NK cell-mediated cytotoxicity.

Target Cell Lysis: Target cell lysis is measured using a standard method, such as a
chromium-51 release assay or a fluorescence-based cytotoxicity assay.

Flow Cytometry: The expression of CD107a on NK cells (identified by markers such as
CD56) is quantified by flow cytometry.

Cytokine Release Assay

Objective: To determine the profile of cytokines released from human PBMCs upon stimulation
with GI-102.

Methodology: Multiplex Immunoassay (e.g., Luminex)

Cell Culture: Human PBMCs are cultured in the presence of various concentrations of Gl-
102 for 24-48 hours.

Supernatant Collection: The cell culture supernatant is collected.

Multiplex Analysis: The concentrations of a panel of cytokines (e.g., IFN-y, TNF-a, IL-2, IL-6,
IL-10) in the supernatant are quantified using a multiplex immunoassay system. This allows
for the simultaneous measurement of multiple analytes in a small sample volume.

Visualizations
Signaling Pathway of GI-102
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Caption: Signaling pathway of GI-102 illustrating dual blockade and stimulation.

Experimental Workflow: T-Cell Proliferation Assay
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Caption: Workflow for assessing T-cell proliferation using CFSE dilution.

Logical Relationship: GI-102's Selective IL-2 Action
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Caption: Selective binding of GI-102's IL-2v3 domain.

Conclusion

The in-vitro characterization of GI-102 demonstrates its potential as a potent anti-cancer
immunotherapeutic agent. Its dual mechanism of action, combining CTLA-4 checkpoint
inhibition with selective activation of CD8+ T cells and NK cells, offers a promising strategy to
enhance the immune system's ability to recognize and eliminate tumor cells. The lack of
significant inflammatory cytokine release in in-vitro studies suggests a favorable safety profile.
Further preclinical and clinical investigations are ongoing to fully elucidate the therapeutic
potential of GI-102 in various oncology indications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://jitc.bmj.com/content/11/Suppl_1/A1169
https://www.koreabiomed.com/news/articleView.html?idxno=29883
https://www.koreabiomed.com/news/articleView.html?idxno=29883
https://www.researchgate.net/publication/398360607_Trial_in_progress_A_Phase_2a_Study_of_GI-102_CD80IL2v3_as_a_consolidation_therapy_in_patients_with_relapsedrefractory_diffuse_large_B-cell_lymphoma_following_anti-CD19_chimeric_antigen_receptor_T-cell
https://www.asco.org/abstracts-presentations/ABSTRACT460384
https://www.benchchem.com/product/b1675219#in-vitro-characterization-of-gi-102-bioactivity
https://www.benchchem.com/product/b1675219#in-vitro-characterization-of-gi-102-bioactivity
https://www.benchchem.com/product/b1675219#in-vitro-characterization-of-gi-102-bioactivity
https://www.benchchem.com/product/b1675219#in-vitro-characterization-of-gi-102-bioactivity
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1675219?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

